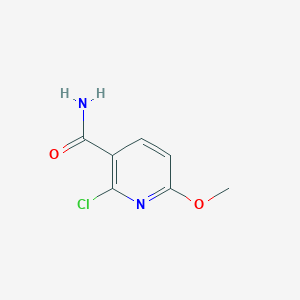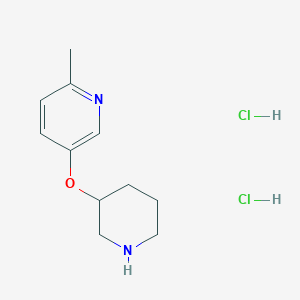![molecular formula C17H27NO B1394681 3-[2,4-DI(Tert-butyl)phenoxy]azetidine CAS No. 1220038-43-6](/img/structure/B1394681.png)
3-[2,4-DI(Tert-butyl)phenoxy]azetidine
Vue d'ensemble
Description
3-[2,4-DI(Tert-butyl)phenoxy]azetidine is an organic compound belonging to the azetidine family of molecules. It is a colorless liquid at room temperature and is widely used in scientific research due to its unique properties. This compound is composed of a five-membered ring with two tert-butyl substituents and two phenoxy groups. It is also known as 3-TBP-azetidine or 3-TBP-Az.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Amino Acid-Azetidine Chimeras : The compound has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Pharmaceutical Intermediate Synthesis : It serves as a key raw material in the synthesis of pharmaceutical intermediates, particularly in the creation of 1-(tert-butyl)-3-amioazetidine, which has applications in drug development (Cui‐Feng Yang, 2010).
- Development of Protected 3-Haloazetidines : The compound is instrumental in producing protected 3-haloazetidines, crucial in medicinal chemistry for creating high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Medical and Biological Research
- Investigative Anticancer Agent Research : 3-[2,4-DI(Tert-butyl)phenoxy]azetidine derivatives have been studied for their potential as investigative anticancer agents, focusing on their structural properties and effects on cancer cells (Deschamps, Cannizzo, & Straessler, 2013).
- Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor properties, offering promising avenues in cancer treatment research (Gielen et al., 1999).
Miscellaneous Applications
- Catalysis in Organic Synthesis : The compound plays a role in catalysis, specifically in calcium(II)-catalyzed Friedel-Crafts reactions, contributing to the creation of drug-like compounds through various organic transformations (Denis et al., 2018).
- Modular Synthesis in Medicinal Chemistry : Azetidines, including those derived from 3-[2,4-DI(Tert-butyl)phenoxy]azetidine, are significant in medicinal chemistry for their modular construction, leveraging their high ring strain for various applications (Fawcett et al., 2019).
Propriétés
IUPAC Name |
3-(2,4-ditert-butylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)12-7-8-15(19-13-10-18-11-13)14(9-12)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMNENISZVCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-DI(Tert-butyl)phenoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)



![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)




![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)

